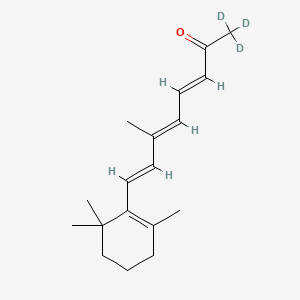

beta-Apo-13-carotenone D3

Description

Contextualization within Apocarotenoid Biochemistry and Biology

β-Apo-13-carotenone is a member of the apocarotenoid family, which are oxidative cleavage products of carotenoids. mdpi.com Carotenoids, such as the well-known β-carotene, are C40 polyisoprenoids synthesized by plants, algae, fungi, and bacteria. gefree.org.nz Apocarotenoids are formed through the enzymatic or non-enzymatic cleavage of the polyene chain of carotenoids, resulting in molecules with shorter carbon skeletons. smolecule.comnih.gov

The formation of apocarotenoids can occur at various double bonds along the carotenoid backbone. Specifically, β-Apo-13-carotenone (also known as d'orenone) results from the cleavage of the C13-C14 double bond of a carotenoid precursor. mdpi.com This process can be catalyzed by enzymes known as carotenoid cleavage dioxygenases (CCDs). For instance, CCD8 is capable of cleaving all-trans-β-apo-10'-carotenal to produce β-apo-13-carotenone. mdpi.comoup.com Furthermore, an apo-carotenoid 13,14-dioxygenase isolated from the bacterium Novosphingobium aromaticivorans has been shown to convert β-apo-8'-carotenal into β-apo-13-carotenone. nih.gov Non-enzymatic oxidation, driven by factors like light exposure, can also lead to the formation of β-Apo-13-carotenone from β-carotene. smolecule.com

In biological systems, apocarotenoids play diverse roles. In plants, they can act as signaling molecules, influencing processes like root hair growth. nih.gov In mammals, apocarotenoids are metabolites of dietary carotenoids and have been implicated in modulating nuclear receptor signaling pathways. smolecule.comnih.gov

Significance of β-Apo-13-carotenone as a Research Compound and Deuterium-Labeled Analog

The significance of β-Apo-13-carotenone in research stems primarily from its activity as a signaling molecule. A substantial body of research has identified it as a potent antagonist of the retinoid X receptor alpha (RXRα), a key regulator of gene expression involved in cellular differentiation, metabolism, and apoptosis. nih.govmedchemexpress.comxcessbio.com It has been demonstrated that β-Apo-13-carotenone can compete with 9-cis-retinoic acid for binding to RXRα with a similar affinity. medchemexpress.com The mechanism of its antagonistic action involves inducing the formation of a "transcriptionally silent" tetramer of the RXRα, thereby regulating its transcriptional activity. medchemexpress.comnih.gov

The deuterium-labeled analog, β-Apo-13-carotenone D3 , is of particular importance in scientific investigation. Deuterium labeling involves replacing one or more hydrogen atoms in a molecule with its heavier, stable isotope, deuterium. This isotopic substitution makes β-Apo-13-carotenone D3 an invaluable tool for several reasons:

Metabolic Tracer: The heavier mass of the deuterium-labeled compound allows researchers to trace the metabolic fate of β-Apo-13-carotenone within biological systems without altering its chemical properties. glpbio.com Studies have utilized this to investigate the uptake and metabolism of apocarotenoids in cell models like Caco-2 cells, which mimic the intestinal barrier. nih.govnih.gov

Internal Standard: In quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), β-Apo-13-carotenone D3 serves as an ideal internal standard. gefree.org.nz Its chemical behavior is nearly identical to the unlabeled compound, but its distinct mass allows for precise quantification of the endogenous or unlabeled β-Apo-13-carotenone in complex biological samples. gefree.org.nz

The use of β-Apo-13-carotenone D3 enhances the accuracy and reliability of research aimed at understanding the biological roles and metabolism of apocarotenoids. glpbio.comadooq.comxcessbio.com

Historical Perspective of β-Apo-13-carotenone Discovery and Initial Characterization

The initial discovery and characterization of β-Apo-13-carotenone as a product of β-carotene metabolism dates back to a pivotal study published in 1991. nih.gov In this research, scientists incubated β-carotene with homogenates of intestinal mucosa from humans, monkeys, ferrets, and rats. nih.gov Using high-performance liquid chromatography (HPLC), they isolated two novel products. nih.gov

Through a series of meticulous analytical techniques, including UV/visible spectroscopy, reduction to the corresponding alcohol, oxime formation, and mass spectrometry, they unequivocally identified one of these products as β-apo-13-carotenone . nih.gov The second product was identified as β-apo-14'-carotenal. nih.gov The researchers observed that the formation of these compounds increased linearly over time and with increasing protein concentration from the intestinal homogenates, and was dependent on the presence of β-carotene. nih.gov This provided direct evidence for an "excentric" enzymatic cleavage mechanism for β-carotene, a pathway distinct from the central cleavage that produces vitamin A. nih.gov This discovery laid the groundwork for future investigations into the biological functions of these eccentric cleavage products, ultimately leading to the understanding of β-Apo-13-carotenone as a modulator of RXRα signaling. nih.gov

Data Tables

Table 1: Physicochemical Properties of β-Apo-13-carotenone and its D3 Analog

| Property | β-Apo-13-carotenone | β-Apo-13-carotenone D3 |

| Synonyms | D'Orenone | D'Orenone D3 |

| Molecular Formula | C₁₈H₂₆O | C₁₈H₂₃D₃O |

| Molecular Weight | 258.40 g/mol | 261.42 g/mol |

| CAS Number | 17974-57-1 | 86530-28-1 |

| Appearance | Light yellow to yellow oil/Solid | Solid Powder |

Data sourced from multiple chemical suppliers and research articles. medchemexpress.comxcessbio.comxcessbio.comcymitquimica.comglpbio.comimmunomart.com

Table 2: Key Research Findings on β-Apo-13-carotenone

| Research Area | Key Finding | Reference(s) |

| Receptor Binding | Functions as a potent antagonist of Retinoid X Receptor alpha (RXRα). | nih.govmedchemexpress.comxcessbio.com |

| Competes with 9-cis-retinoic acid for binding to RXRα with an affinity of 7–8 nM. | medchemexpress.com | |

| Mechanism of Action | Induces the formation of a "transcriptionally silent" tetramer of RXRα, thereby regulating its transcriptional activity. | medchemexpress.comnih.gov |

| Metabolism | Identified as an enzymatic cleavage product of β-carotene in intestinal mucosa. | medchemexpress.comnih.gov |

| Undergoes rapid cellular uptake and is extensively degraded in Caco-2 intestinal cells. | nih.gov | |

| Plant Biology | Can inhibit root hair growth by interfering with auxin transport. | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTNVRPIHJRBCI-UUTGIGQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Occurrence of β Apo 13 Carotenone

Enzymatic Cleavage Pathways of β-Carotene to β-Apocarotenones

The primary enzymatic route for the production of β-Apo-13-carotenone and other apocarotenoids involves the cleavage of β-carotene by a specialized group of enzymes. This process is a key metabolic pathway in both plants and animals, leading to a variety of biologically active molecules.

Role of Carotenoid Cleavage Dioxygenases (CCDs) in β-Apo-13-carotenone Formation

Carotenoid Cleavage Dioxygenases (CCDs) are a family of non-heme iron enzymes that catalyze the oxidative cleavage of double bonds within the polyene chain of carotenoids. nih.govfrontiersin.org This enzymatic action is a fundamental mechanism for the production of various apocarotenoids, including β-Apo-13-carotenone. nih.govencyclopedia.pub The specificity of different CCDs for certain double bonds in the carotenoid backbone leads to the formation of a diverse array of apocarotenoid products. nih.gov In plants, the CCD family is extensive, with nine members in Arabidopsis, each exhibiting distinct substrate and cleavage site preferences. nih.gov

The formation of β-Apo-13-carotenone is a result of eccentric cleavage of β-carotene, which occurs at double bonds other than the central one. nih.govresearchgate.net This is in contrast to the central cleavage at the 15,15’ double bond, which yields retinal (vitamin A). nih.govresearchgate.netnih.govdoi.org

Specific Enzymes Involved in β-Apo-13-carotenone Biosynthesis (e.g., CCD8, CarS, AcaA)

Several specific enzymes have been identified to be directly or sequentially involved in the biosynthesis of β-Apo-13-carotenone.

CCD7 and CCD8: In plants, the formation of β-Apo-13-carotenone is often a two-step process involving CCD7 and CCD8. CCD7 first cleaves β-carotene at the 9,10 double bond to produce β-ionone and 10-apo-β-carotenal. encyclopedia.pub Subsequently, CCD8 acts on the 10-apo-β-carotenal, cleaving it to yield β-Apo-13-carotenone. encyclopedia.pubebi.ac.uk This sequential action of CCD7 and CCD8 is considered a crucial initial step in the synthesis of strigolactones, a class of plant hormones for which β-Apo-13-carotenone is a precursor. encyclopedia.pub

CarS and AcaA: In the fungus Phycomyces blakesleeanus, a sequential enzymatic action is also observed. CarS cleaves β-carotene to produce β-apo-12′-carotenal (C25). mdpi.comnih.gov Following this, the enzyme AcaA cleaves the C25 product to generate β-Apo-13-carotenone (C18). mdpi.comnih.gov

NACOX1: An enzyme from Novosphingobium aromaticivorans, designated NACOX1, has been shown to exhibit cleavage activity at the C13–C14 double bond of carotenoids that possess a β-ionone ring, directly resulting in the formation of β-Apo-13-carotenone. mdpi.comnih.gov

| Enzyme | Organism | Action in β-Apo-13-carotenone Biosynthesis |

|---|---|---|

| CCD7 and CCD8 | Plants (e.g., Arabidopsis) | Sequential cleavage of β-carotene, where CCD8 produces β-Apo-13-carotenone from a CCD7-derived product. encyclopedia.pubebi.ac.uk |

| CarS and AcaA | Fungus (Phycomyces blakesleeanus) | Sequential cleavage where AcaA produces β-Apo-13-carotenone from a CarS-derived product. mdpi.comnih.gov |

| NACOX1 | Bacteria (Novosphingobium aromaticivorans) | Direct cleavage of carotenoids with a β-ionone ring to yield β-Apo-13-carotenone. mdpi.comnih.gov |

Identification as Enzymatic Cleavage Product in Mammalian Intestinal Mucosa

While dietary sources contribute to the presence of apocarotenoids, there is evidence of their enzymatic formation within the mammalian body. β-Apo-13-carotenone, along with other apocarotenoids, has been identified as a product of the eccentric cleavage of β-carotene. acs.org Studies using Caco-2 cells, a model for the human intestinal epithelium, have demonstrated the uptake and subsequent extensive degradation of β-Apo-13-carotenone, suggesting that it is metabolized in intestinal cells. nih.govresearchgate.net Although the precise enzymatic machinery in the intestinal mucosa responsible for the direct formation of β-Apo-13-carotenone is not fully elucidated, the presence of carotenoid cleavage enzymes like BCO2 (β-carotene 9',10'-oxygenase) in mammals supports the endogenous production of apocarotenoids. nih.govescholarship.orgnih.gov It is important to note, however, that the intestinal absorption of intact β-apocarotenoids from the diet appears to be limited. nih.gov

Formation of Hydroxylated β-Apo-13-carotenone Derivatives (e.g., Zaxinone) in Plants

In plants, β-Apo-13-carotenone can be further metabolized to form hydroxylated derivatives. A notable example is zaxinone, a hydroxy-β-apo-13-carotenone. mdpi.com Zaxinone is a recently discovered regulatory metabolite in plants like rice and Arabidopsis. frontiersin.orgbohrium.comresearchgate.net Its biosynthesis originates from carotenoids such as zeaxanthin (B1683548) or lutein. mdpi.com The formation of zaxinone involves the enzyme zaxinone synthase (ZAS), which is a type of carotenoid cleavage dioxygenase. mdpi.combohrium.comnih.gov Zaxinone plays a role in regulating plant growth and the biosynthesis of other plant hormones like strigolactones and abscisic acid. frontiersin.orgbohrium.comresearchgate.net

Non-Enzymatic Degradation Mechanisms Leading to β-Apo-13-carotenone

In addition to enzymatic pathways, β-Apo-13-carotenone can also be formed through non-enzymatic processes, primarily driven by oxidative stress.

Influence of Drying and Processing Procedures on β-Apo-13-carotenone Levels in Plant Materials

The levels of carotenoids, the precursors to β-apo-13-carotenone, are significantly impacted by various drying and processing methods applied to plant materials. Thermal degradation and auto-oxidation of parent carotenoids during food processing or cooking can lead to the non-enzymatic formation of apocarotenoids. mdpi.comnih.gov

Studies on different vegetables and fruits have shown that drying procedures universally affect carotenoid content. The specific impact varies depending on the method and temperature.

Hot-air, vacuum, heat pump, and freeze-drying have all been shown to affect the final carotenoid content in Gac peel, with hot-air drying at 80°C and vacuum drying at 50°C yielding the highest retention of total carotenoids. nih.gov

In apricots, drying via microwave and hot air can lead to a decrease in β-carotene content, especially at elevated temperatures and power levels. scielo.br

For vegetables like carrots, pumpkin, and kale, tray drying can reduce the amount of phytonutrients, with a potential loss of over 50% of β-carotene in pumpkin. e3s-conferences.org Generally, carotenoid content in vegetables can decrease by 10-20% during drying. e3s-conferences.org

Open-sun drying has been found to cause the most significant loss of β-carotene in mangoes and cowpea leaves, with losses as high as 94.2%. nih.gov

In maize, drying methods and the initial moisture content of the grains influence the levels of carotenoids, with suggestions that drying in a dryer or in the shade is preferable for preserving these compounds. scielo.br

While these studies focus on the parent carotenoids like β-carotene, the degradation of these molecules is the source of apocarotenoids such as β-apo-13-carotenone. nih.gov Therefore, processing conditions that promote the degradation of β-carotene are likely to influence the concentration of its eccentric cleavage products.

Natural Occurrence and Distribution of β-Apo-13-carotenone

β-Apo-13-carotenone is a naturally occurring compound found in a variety of biological sources, from plants to animals and microorganisms. It is formed through the oxidative cleavage of β-carotene and other carotenoids. nih.govnih.gov

Presence in Plant-Derived Food Sources

β-Apo-13-carotenone is an endogenous component of many carotenoid-rich fruits and vegetables. mdpi.com Its levels are generally low compared to the parent carotenoids from which it is derived. mdpi.comresearchgate.net For instance, in orange-fleshed melons, the concentration of β-apo-13-carotenone, along with other apocarotenoids, represents about 1-2% of the total β-carotene content. mdpi.com Similarly, in a high-β-carotene tomato juice, these compounds constituted only 0.1–0.5% of the β-carotene. mdpi.com

| Food Source | Concentration of β-Apo-13-carotenone | Relative Percentage to β-Carotene |

|---|---|---|

| Orange-Fleshed Melons (Cantaloupe, Honeydew) | 20–40 pmol/gm wet weight | ~1.5% |

| High-β-Carotene Tomato Juice | Data Not Available | 0.1–0.5% |

Detection in Animal Tissues and Biological Fluids

β-Apo-13-carotenone has been identified in animal tissues and fluids. Notably, it is consistently found in human plasma in small quantities, typically ranging from 0.5 to 5 nM, even in individuals on diets low in carotenoids. mdpi.comnih.gov This suggests that β-apo-13-carotenone may also be formed endogenously, potentially from the oxidative cleavage of retinoids like retinol (B82714) and retinoic acid. mdpi.com

Early studies also identified β-apo-13-carotenone as an enzymatic cleavage product of β-carotene in homogenates of rat intestinal mucosa, although the specific enzyme was not determined at the time. nih.gov

Formation in Fungi and Microorganisms

The de novo synthesis of carotenoids, the precursors to β-apo-13-carotenone, occurs in some microorganisms, including fungi and algae. nih.gov In certain fungi, β-apo-13-carotenone is a key intermediate in important biochemical pathways.

Specifically, in fungi belonging to the order Mucorales, such as Blakeslea trispora and Phycomyces blakesleeanus, β-apo-13-carotenone serves as the C18 backbone for the synthesis of trisporoids, which are signaling molecules involved in sexual reproduction. nih.govencyclopedia.pub Its formation begins with the cleavage of β-carotene by an enzyme to produce β-apo-12′-carotenal. A subsequent cleavage step at the C13–C14 double bond yields β-apo-13-carotenone. nih.govencyclopedia.pub

Metabolic Intermediates and Related Apocarotenoids

β-Apo-13-carotenone belongs to a class of compounds known as apocarotenoids, which are formed from the oxidative cleavage of carotenoids. nih.gov

Relationship to Other Eccentric Cleavage Products of β-Carotene

The biosynthesis of β-apo-13-carotenone is a result of the "eccentric cleavage" of β-carotene. This process involves the oxidative cleavage of double bonds in the polyene chain other than the central 15,15' double bond. nih.govnih.gov Cleavage at different double bonds results in a variety of β-apocarotenals and β-apo-carotenones with different carbon chain lengths. nih.gov

β-Apo-13-carotenone is specifically formed, along with β-apo-14'-carotenal, from the cleavage of the 13,14 double bond of β-carotene. nih.govacs.org This cleavage can occur through enzymatic pathways or non-enzymatic chemical oxidation. nih.govnih.gov While the enzyme β-carotene 9',10'-oxygenase (BCO2) is known to catalyze eccentric cleavage at the 9',10' position to yield β-apo-10'-carotenal, the specific enzymes responsible for other cleavage points, including the one that produces β-apo-13-carotenone in mammals, have not been fully elucidated. mdpi.comnih.gov

| Cleavage Site (Double Bond) | Resulting Eccentric Cleavage Products |

|---|---|

| 13,14 | β-Apo-13-carotenone and β-Apo-14'-carotenal |

| 9',10' | β-Apo-10'-carotenal and β-Ionone |

| Other Sites | β-Apo-8'-carotenal, β-Apo-12'-carotenal |

β-Apo-13-carotenone is a naturally occurring apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids. researchgate.netnih.govnih.gov Its formation is a result of an "eccentric" cleavage of β-carotene, meaning the cleavage occurs at a double bond other than the central 15,15' double bond. nih.gov Specifically, β-Apo-13-carotenone and β-apo-14′-carotenal are produced from the cleavage of the 13,14 double bond of the β-carotene polyene chain. nih.gov

The precise enzymatic pathways for this specific cleavage in mammals are not fully understood, but may involve enzymatic or non-enzymatic processes. nih.gov While enzymes like β-carotene 15,15′-oxygenase (BCO1) and β-carotene 9′,10′-oxygenase (BCO2) are known to cleave β-carotene at specific sites to produce other metabolites, the enzyme responsible for generating β-apo-13-carotenone has not been definitively determined. nih.govnih.gov However, studies have identified β-apo-13-carotenone as an enzymatic cleavage product in homogenates of rat intestinal mucosa. nih.gov In plants, a sequential cleavage of β-carotene by enzymes AtCCD7 and AtCCD8 in Arabidopsis has been shown to produce 13-apo-β-carotenone. ebi.ac.uk It is also suggested that β-apo-13-carotenone can arise from the oxidative cleavage of retinoids like retinol, retinyl esters, and retinoic acid. mdpi.com

β-Apo-13-carotenone is found in various natural sources, although typically at low levels compared to their parent carotenoids. researchgate.netmdpi.com It has been detected in plant-derived foods. researchgate.net For instance, in orange-fleshed melons, its concentration is reported to be around 20–40 pmol/gm wet weight. mdpi.com It has also been identified in high-β-carotene tomato juice. mdpi.com Furthermore, β-Apo-13-carotenone is consistently found in small amounts (0.5–1 nM) in the plasma of all humans, including individuals on diets low in carotenoids. mdpi.com

Precursors and Downstream Metabolites of β-Apo-13-carotenone (e.g., Trisporic Acids, Zaxinone)

Precursor: β-Carotene

The primary precursor for the biosynthesis of β-Apo-13-carotenone is β-carotene. nih.gov Carotenoids are C40 isoprenoids synthesized by plants and some microorganisms. nih.govnih.gov β-Apo-13-carotenone (a C18 compound) is formed when the β-carotene molecule undergoes oxidative cleavage at the 13,14 double bond. nih.govebi.ac.ukencyclopedia.pub This cleavage is part of a broader metabolic pathway for carotenoids that produces a variety of biologically active apocarotenoids. nih.gov

Downstream Metabolites

β-Apo-13-carotenone serves as an intermediate in the biosynthesis of other significant compounds, particularly in fungi, and is closely related to other apocarotenoid signaling molecules in plants.

Trisporic Acids: In fungi of the order Mucorales, β-Apo-13-carotenone is a precursor to trisporic acids (TSAs). nih.gov TSAs are C18 terpenoid compounds that function as pheromones, controlling sexual differentiation and recognition between compatible mating partners. wikipedia.org The biosynthesis of trisporic acid is a cooperative process, where different strains produce precursors that are then utilized by a potential sexual partner to synthesize the final active compound. wikipedia.orgresearchgate.net This intricate pathway begins with β-carotene and proceeds through intermediates including β-apo-13-carotenone to ultimately form various types of trisporic acids. nih.govmdpi.com

Zaxinone: Zaxinone is another apocarotenoid metabolite that acts as a signaling molecule in plants, regulating growth and the biosynthesis of other plant hormones like strigolactones (SLs) and abscisic acid (ABA). frontiersin.orgnih.govkaust.edu.sa While not a direct downstream product of β-Apo-13-carotenone, zaxinone's biosynthetic pathway is closely related, originating from the same carotenoid precursors. kaust.edu.sa In rice, an enzyme named Zaxinone Synthase (ZAS) produces zaxinone. scinito.ainih.gov Zaxinone has been shown to be a key regulator of rice growth and development. kaust.edu.sanih.gov In Arabidopsis, zaxinone is also formed, albeit through an unknown pathway, where it triggers the production of SLs and ABA in the roots. frontiersin.orgnih.gov

Data Tables

Table 1: Summary of Key Compounds

| Compound Name | Class | Role/Function | Precursor(s) |

| β-Apo-13-carotenone | Apocarotenoid (C18) | Precursor to fungal pheromones; RXRα antagonist | β-Carotene, Retinoids |

| β-Carotene | Carotenoid (C40) | Provitamin A; Precursor to apocarotenoids | Isoprenoid units |

| Trisporic Acids | Terpenoid (C18) | Fungal sex pheromones | β-Apo-13-carotenone |

| Zaxinone | Apocarotenoid | Plant growth regulator; Regulates hormone biosynthesis | Carotenoids |

| Strigolactones (SLs) | Plant Hormone | Regulate plant architecture and development | Carotenoids |

| Abscisic Acid (ABA) | Plant Hormone | Regulates plant stress responses and development | Carotenoids |

| β-apo-14′-carotenal | Apocarotenoid | Co-product of β-carotene cleavage with β-Apo-13-carotenone | β-Carotene |

| Retinoids (Retinol, Retinal, Retinoic Acid) | Terpenoid (C20) | Essential for vision, growth, immune function | β-Carotene |

Biological Activities and Molecular Mechanisms of β Apo 13 Carotenone

Cellular and Physiological Effects of β-Apo-13-carotenone

General Ligand and Activator Properties in Receptor Binding Studies

In addition to its interaction with RARs, β-apo-13-carotenone is also a significant ligand for the retinoid X receptor (RXR). nih.gov Specifically, it has been shown to be a high-affinity ligand for RXRα. nih.gov Competitive binding assays revealed that β-apo-13-carotenone competes for 9-cis-retinoic acid (9cRA), the natural RXR ligand, with an affinity of approximately 7–8 nM, which is identical to that of 9cRA itself. medchemexpress.commdpi.com

Similar to its effect on RARs, β-apo-13-carotenone does not function as an activator of RXRα. medchemexpress.com Instead, it acts as an antagonist, inhibiting the transactivation of RXRα induced by 9cRA. medchemexpress.com This antagonistic activity has been observed at concentrations as low as 1 nM. medchemexpress.com Therefore, in receptor binding studies, β-apo-13-carotenone is characterized as a high-affinity antagonist for both RAR and RXR nuclear receptors.

Influence on Cellular Differentiation Pathways (e.g., 3T3-L1 Adipocyte Marker Gene Expression)

β-Apo-13-carotenone has been shown to influence cellular differentiation, specifically in the context of adipogenesis. medchemexpress.comnih.gov Studies using the 3T3-L1 preadipocyte cell line, a common model for studying fat cell differentiation, have demonstrated that treatment with β-apo-13-carotenone stimulates the expression of adipocyte marker genes. medchemexpress.comnih.gov

Interestingly, while all-trans-retinoic acid is known to inhibit adipocyte differentiation, β-apo-13-carotenone did not block these inhibitory effects when cells were treated with a high dose of ATRA. nih.gov This suggests that while β-apo-13-carotenone is a potent RAR antagonist in transactivation assays, it also influences 3T3-L1 adipocyte differentiation through other, RAR-independent mechanisms. nih.gov

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| β-Apo-13-carotenone | (6E,8E,10E,12E)-13-(2,6,6-trimethylcyclohex-1-en-1-yl)trideca-6,8,10,12-tetraen-5-one |

| ATRA | All-trans Retinoic Acid |

| 9cRA | 9-cis-Retinoic Acid |

| RAR | Retinoic Acid Receptor |

| RXR | Retinoid X Receptor |

| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 |

Role in Cellular Homeostasis and Stress Response (e.g., Glycosylation Induction in Plants under High Light)

Apocarotenoid glycosylation is a key mechanism for maintaining carotenoid homeostasis in plants and is implicated in the response to photo-oxidative stress dntb.gov.ua. Under conditions of high light stress, the formation of carotenoid cleavage products, including β-apo-13-carotenone, is induced nih.gov. Plants respond to this increase by converting these apocarotenoids into their glycosylated forms (GAPOs).

Research in Arabidopsis has shown that high light (HL) treatment leads to a significant increase in the levels of several GAPOs scispace.com. This process is considered a detoxification or regulatory mechanism to manage the accumulation of biologically active apocarotenoids mdpi.com. The conversion of β-apo-13-carotenone to its glycoside, Glc-apo-13-carotenone, is a notable part of this stress response, demonstrating that apocarotenoid glycosylation is induced by high light stress kaust.edu.sa. This suggests that glycosylation serves as a protective valve to regulate carotenoid levels and mitigate cellular stress dntb.gov.uascispace.com.

Table 1: Induction of Glycosylated Apocarotenoids (GAPOs) in Arabidopsis under High Light (HL) Stress

This table summarizes the observed changes in the levels of various glycosylated apocarotenoids, including the glycoside of β-Apo-13-carotenone, following exposure to high light conditions, as identified through UHPLC-HR-MS analysis.

| Glycosylated Apocarotenoid (GAPO) | Change in Level after HL Treatment | Reference |

|---|---|---|

| Glc-cyclocitral (GAPO7) and Isomers | Significant Increase | scispace.com |

| Glc-ionone (GAPO9) and Isomers | Significant Increase | scispace.com |

| Glc-apo-11-carotenal Isomer I (GAPO11I) | Significant Increase | scispace.com |

| Glc-apo-13-carotenone (GAPO13) and Isomers | Significant Increase | scispace.com |

In Vivo Metabolism and Bioavailability Considerations

Rapid Cellular Uptake and Extensive Degradation in Intestinal Cells (e.g., Caco-2 cells)

The intestinal cell line Caco-2 is a widely used in vitro model to study the absorption and metabolism of dietary compounds. Studies examining the kinetics of β-apo-13-carotenone in differentiated Caco-2 cell monolayers have demonstrated that the compound undergoes rapid cellular uptake nih.govsemanticscholar.org. However, once inside the intestinal cells, β-apo-13-carotenone is extensively degraded nih.govnih.gov.

In experiments where Caco-2 cells were incubated with β-apo-13-carotenone for up to 8 hours, researchers observed a time-dependent decrease in the intracellular concentration of the parent compound nih.gov. Unlike other apocarotenoids such as β-apo-8'-carotenal and β-apo-10'-carotenal, which were converted into corresponding acids and other metabolites, no cellular metabolites of β-apo-13-carotenone were detected nih.govnih.gov. This suggests that the metabolic pathway for β-apo-13-carotenone in enterocytes primarily involves degradation rather than conversion, a process that prevents its accumulation within these cells medchemexpress.com.

Table 2: Summary of β-Apo-13-carotenone Metabolism in Caco-2 Cells

This table outlines the key findings from in vitro studies on the intestinal metabolism of β-Apo-13-carotenone.

| Parameter | Observation | Reference |

|---|---|---|

| Cellular Uptake | Rapid | nih.govsemanticscholar.org |

| Metabolic Fate | Extensively degraded | nih.govnih.gov |

| Metabolite Detection | No cellular metabolites detected | nih.gov |

| Dose Dependence | Uptake is dose-dependent | researchgate.net |

Implications for Intestinal Absorption of Intact β-Apocarotenoids

The extensive metabolism of β-apocarotenoids within intestinal cells has significant implications for their bioavailability. The rapid degradation of β-apo-13-carotenone in Caco-2 cells suggests that it is unlikely to be absorbed directly from the diet in its intact form nih.govsemanticscholar.orgnih.gov. This finding is consistent with broader observations from human studies, which indicate that there is very little intestinal absorption of intact β-apocarotenoids in general nih.govmdpi.com. The intestinal barrier appears to efficiently process these compounds, limiting their systemic circulation. This suggests that the biological activities of dietary β-apocarotenoids may be exerted locally within the gut or that their metabolic products are the active agents.

Potential Generation and Modulation of Retinoid Signaling under Oxidative Stress Conditions

While dietary absorption of intact β-apo-13-carotenone is limited, it can be generated endogenously. It is proposed that β-apocarotenoids can be formed in vivo through the non-enzymatic chemical oxidation of carotenoids, particularly under conditions of oxidative stress nih.govnih.govmdpi.com.

As structural analogs of retinoids, β-apocarotenoids can modulate retinoid metabolism and signaling pathways nih.govmdpi.com. β-Apo-13-carotenone, in particular, has been shown to be a potent modulator of retinoid signaling nih.govnih.gov. Interestingly, β-apo-13-carotenone is consistently found in small quantities (0.5–1 nM) in the plasma of all individuals, including those on diets low in carotenoids nih.govmdpi.com. This observation has led to the hypothesis that β-apo-13-carotenone may also arise from the oxidative cleavage of the 13,14 carbon-carbon double bond of C-20 retinoids, such as retinol (B82714) and retinoic acid, providing a potential link between oxidative stress and the modulation of retinoid homeostasis nih.govmdpi.com.

Comparative Analysis with Other Apocarotenoids and Retinoids

Structure-Activity Relationships in Nuclear Receptor Modulation by β-Apocarotenoids

The biological activity of β-apocarotenoids is closely tied to their chemical structure, particularly in their ability to modulate nuclear receptors like the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs) nih.govnih.gov. β-Apo-13-carotenone has been identified as a significant antagonist of both RAR and RXR subtypes nih.govnih.gov.

The structure-activity relationship is evident when comparing β-apocarotenoids of different carbon chain lengths. Those closest in size to the C-20 retinoids exhibit the most potent activity nih.govmdpi.com. β-Apo-13-carotenone (a C-18 compound) and β-apo-14′-carotenoids (C-22 compounds) have demonstrated high-affinity binding to RARs and function as effective antagonists of retinoic acid-induced gene activation nih.govmdpi.com. Specifically, β-apo-13-carotenone binds to all three RAR subtypes (α, β, and γ) with an affinity (3–5 nM) identical to that of retinoic acid itself mdpi.com.

Furthermore, β-apo-13-carotenone is a potent antagonist of RXRα medchemexpress.comnih.gov. It competes directly with the agonist 9-cis-retinoic acid for binding to the receptor, with a similar binding affinity (7–8 nM) medchemexpress.commdpi.com. The molecular mechanism of its antagonism on RXRα is distinct; it induces the formation of a "transcriptionally silent" tetramer of the receptor, which inhibits its function nih.gov. This contrasts with other RXRα antagonists and highlights a unique structure-based mode of action nih.gov.

Table 3: Comparative Activity of β-Apocarotenoids on Nuclear Receptors

This table compares the modulatory effects and binding affinities of β-Apo-13-carotenone and other related compounds on Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).

| Compound | Target Receptor | Activity | Binding Affinity (Kd) | Reference |

|---|---|---|---|---|

| β-Apo-13-carotenone | RAR (α, β, γ) | Antagonist | 3–5 nM (similar to retinoic acid) | mdpi.com |

| RXRα | Antagonist | 7–8 nM (similar to 9-cis-retinoic acid) | medchemexpress.commdpi.com | |

| β-Apo-14′-carotenal | RAR (α, β, γ) | Antagonist | High Affinity | nih.govmdpi.com |

| β-Apo-14′-carotenoic acid | RAR (α, β, γ) | Antagonist | High Affinity | mdpi.commdpi.com |

| Other β-Apocarotenals (e.g., β-apo-8', -10', -12') | RXRα | Modest or no inhibition | Lower Affinity | nih.gov |

Advanced Analytical Methodologies for β Apo 13 Carotenone D3

Extraction and Sample Preparation Techniques

Effective sample preparation is a critical prerequisite for reliable analysis. The choice of extraction technique is paramount and is dictated by the nature of the sample matrix and the physicochemical properties of the target analyte.

Ultrasound-assisted extraction (UAE) has emerged as a powerful and efficient green technology for extracting bioactive compounds, including apocarotenoids, from plant tissues. The technique utilizes acoustic cavitation to disrupt plant cell walls, which enhances solvent penetration and facilitates the release of intracellular components. nih.govresearchgate.netnih.gov This method offers several advantages over traditional techniques, such as reduced extraction time and solvent consumption, and higher extraction yields. mdpi.comresearchgate.net

Key parameters that are optimized for efficient UAE of carotenoids include extraction time, temperature, ultrasonic power and frequency, and the solvent-to-solid ratio. For instance, studies on carotenoid extraction from various plant materials have demonstrated that optimal conditions can significantly enhance recovery. While specific protocols for β-Apo-13-carotenone are not extensively detailed, the general principles for apocarotenoids are applicable.

Table 1: Optimized Parameters for Ultrasound-Assisted Extraction of Carotenoids from Various Plant Sources

| Plant Material | Optimal Extraction Time (min) | Optimal Temperature (°C) | Ultrasound Power/Amplitude | Solvent System | Reference |

|---|---|---|---|---|---|

| Guava Pulp | 30 | 25 | Not Specified | Ethyl Acetate | nih.gov |

| Carrot Residue | 50 | 50 | 100 W | Not Specified | researchgate.net |

| Papaya Pulp | 10 | <30 | 60% | Soybean Oil with 20% Ethanol (B145695) | mdpi.com |

| Tomato Waste | 12 | 65 | 70% | Choline chloride:1,3-butanediol (1:5) | nih.gov |

The data indicates that the optimal conditions for UAE can vary significantly depending on the plant matrix and the specific carotenoids being targeted.

Solvent-based extraction remains a cornerstone for isolating apocarotenoids from diverse biological samples. The choice of solvent is critical and is guided by the polarity of the target compounds. nih.govresearchgate.net Acetone (B3395972) is a commonly employed solvent, particularly for the extraction of more polar xanthophylls. nih.govnih.gov For non-polar carotenes, solvents like hexane (B92381) are often preferred. nih.gov

To achieve comprehensive extraction of apocarotenoids with varying polarities, mixtures of solvents are frequently used. nih.gov For instance, a combination of hexane, acetone, and ethanol has been utilized for the effective extraction of a broad range of carotenoids. mdpi.com Research has shown that a mixture of acetone and methanol (B129727) can be highly effective in extracting carotenoids from microbial biomass. nih.gov The efficiency of different solvent systems can be compared to determine the most suitable approach for a specific biological matrix.

Table 2: Comparison of Solvent Systems for Carotenoid Extraction

| Solvent System | Target Matrix | Key Findings | Reference |

|---|---|---|---|

| Acetone | Recombinant E. coli | Effective for extracting carotenoids from microbial cells. nih.gov | nih.gov |

| Hexane/Acetone (9:1 v/v) | S. ruberrimus | Achieved the highest recovery of carotenoids. nih.gov | nih.gov |

| Hexane/Acetone/Ethanol (50:25:25 v/v) | Cherry Tomatoes | Used for the extraction of a broad profile of carotenoids. mdpi.com | mdpi.com |

| Ethyl Acetate and Methanol | Freeze-Dried Citrus | Developed as a precise and accurate method for carotenoid quantification. scielo.br | scielo.br |

The use of stable isotope-labeled internal standards is the gold standard for accurate quantification in mass spectrometry-based analyses. scispace.com Deuterium-labeled compounds, such as β-Apo-13-carotenone D3, are chemically identical to their native counterparts but have a higher mass, allowing them to be distinguished by the mass spectrometer.

The co-elution of the labeled internal standard with the unlabeled analyte allows for the correction of variations in sample preparation, injection volume, and ionization efficiency, thereby significantly improving the accuracy and precision of quantification. scispace.comcerilliant.com The application of D3-all-trans-β-apo-13-carotenone as an internal standard has been explicitly documented in protocols for the UHPLC-MS analysis of apocarotenoids in plant tissues. kaust.edu.sa While highly effective, potential challenges with deuterium-labeled standards include the possibility of deuterium-hydrogen exchange and chromatographic shifts relative to the unlabeled analyte, which must be carefully evaluated during method development. scispace.com

Chromatographic Separation Techniques

Chromatography is indispensable for the separation of complex mixtures of apocarotenoids prior to their detection and quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the analysis in terms of resolution, speed, and sensitivity.

HPLC coupled with a Diode Array Detector (DAD) is a widely used technique for the analysis of carotenoids. The separation is typically achieved on reversed-phase columns, with C30 columns being particularly effective for resolving the complex mixtures of carotenoid isomers often found in natural extracts. scielo.br

Methodologies for apocarotenoid profiling by HPLC-DAD often involve gradient elution with mobile phases consisting of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water. mdpi.comscielo.br The DAD allows for the monitoring of absorbance at multiple wavelengths, with 450 nm being a common wavelength for the detection of many carotenoids. scielo.brcalstate.edu Representative HPLC-DAD chromatograms have been published showing the separation and detection of β-apo-13-carotenone in cell extracts. researchgate.net

Table 3: Exemplary HPLC-DAD Parameters for Apocarotenoid Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | YMC C30 (5 µm, 250 x 4.6 mm) scielo.br | YMC-C30 (250 mm × 4.6 mm, 5-μm) mdpi.com |

| Mobile Phase | Gradient of Methanol and MTBE scielo.br | Gradient of Methanol, MTBE, and Water mdpi.com |

| Flow Rate | 0.9 mL/min scielo.br | 0.8 mL/min mdpi.com |

| Detection | DAD, chromatograms processed at 450 nm scielo.br | DAD, quantification at 280 and 450 nm mdpi.com |

| Column Temperature | 29 °C scielo.br | 30 °C mdpi.com |

UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher separation efficiency, improved resolution, and significantly faster analysis times compared to conventional HPLC. nih.gov This makes UHPLC particularly well-suited for the high-throughput analysis of apocarotenoids in large sample cohorts.

For the analysis of β-apo-13-carotenone and its deuterated standard, UHPLC is often coupled with tandem mass spectrometry (MS/MS), providing a highly sensitive and selective detection system. kaust.edu.sa Methodologies often employ C18 columns with core-shell particles and gradient elution. One study reported the separation of β-apo-13-carotenone within an 18-minute run time using a C18 column with 1.8 µm particles. nih.gov

Table 4: UHPLC-MS Parameters for Apocarotenoid Analysis kaust.edu.sa

| Parameter | Condition |

|---|---|

| Column | Not specified |

| Mobile Phase A | 400 ml water + 100 ml Acetonitrile + 0.5 ml Formic Acid |

| Mobile Phase B | 300 ml Acetonitrile + 200 ml Isopropanol + 0.5 ml Formic Acid |

| Flow Rate | Not specified |

| MS Detector | Hybrid quadrupole-Orbitrap mass spectrometer |

The enhanced resolution and sensitivity of UHPLC-MS/MS make it the premier analytical tool for the definitive identification and precise quantification of β-Apo-13-carotenone D3 and its endogenous counterparts in complex biological systems.

Specific Column Chemistries for Apocarotenoid Resolution (e.g., C30 Carotenoid, C18 RP, BEH C18)

The chromatographic separation of apocarotenoids is challenging due to their structural similarity and the presence of various isomers. The choice of stationary phase chemistry is therefore critical for achieving adequate resolution.

C30 Carotenoid Columns: Columns with a triacontyl (C30) bonded silica (B1680970) stationary phase are specifically designed for the analysis of carotenoids and related compounds. thomassci.com The polymeric C30 chains are markedly more hydrophobic than traditional C18 phases, providing enhanced shape selectivity for long-chain molecules. ymc.co.jpgenetec.se This characteristic is particularly advantageous for resolving geometric (cis/trans) and positional isomers of apocarotenoids, which may co-elute on less selective columns. hawachhplccolumn.com The increased phase thickness of C30 stationary phases enhances the interaction with conjugated double-bond systems, which is essential for discriminating between subtle structural differences. ymc.co.jp Studies have successfully employed YMC C30 columns for the separation of apocarotenoid metabolites from cellular extracts. nih.gov

C18 Reversed-Phase (RP) Columns: Octadecyl (C18) bonded silica is the most common stationary phase in reversed-phase HPLC and is widely used for carotenoid analysis. nih.govresearchgate.net High hydrophobicity and carbon content (often above 11%) in C18 columns lead to high retention for non-polar compounds like apocarotenoids. nih.gov While standard C18 columns are effective, variations in bonding technology, such as end-capping, can significantly influence selectivity by minimizing interactions with residual silanols on the silica surface. silicycle.com A study utilized a Kinetex® C18 column to successfully separate a range of β-apocarotenals within a short analysis time. nih.gov

BEH C18 Columns: Columns utilizing Ethylene Bridged Hybrid (BEH) particle technology, such as the Waters XBridge™ BEH C18, offer enhanced chemical stability across a wider pH range compared to purely silica-based columns. This durability allows for more flexible method development. The trifunctionally bonded C18 phase on BEH particles provides excellent peak shape and high efficiency for a broad range of compounds, including apocarotenoids.

Below is an interactive table comparing the features of these column chemistries for apocarotenoid analysis.

| Feature | C30 Carotenoid | C18 Reversed-Phase (RP) | BEH C18 |

| Stationary Phase | Triacontyl (C30) alkyl chains | Octadecyl (C18) alkyl chains | C18 on Ethylene Bridged Hybrid particles |

| Primary Advantage | Superior shape selectivity for geometric isomers ymc.co.jphawachhplccolumn.com | High hydrophobicity and wide applicability nih.gov | Enhanced pH stability and column lifetime |

| Selectivity | High for structurally related long-chain molecules | Good for general non-polar compounds | Excellent peak shape and efficiency |

| Best Suited For | Resolving complex mixtures of apocarotenoid isomers nih.gov | Routine quantification of major apocarotenoids nih.gov | Robust method development and high-throughput analysis |

Mass Spectrometric Detection and Quantification

Mass spectrometry is indispensable for the analysis of β-Apo-13-carotenone D3, providing unparalleled sensitivity and structural confirmation that is often unattainable with UV-Vis detection alone.

The choice of ionization source is critical for generating ions from the analyte for MS analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that works by creating a fine spray of charged droplets from which ions are generated. It is highly effective for polar and ionic compounds. austinpublishinggroup.com While ESI can be used for more polar xanthophylls, it is generally less efficient for non-polar, hydrocarbon-based molecules like carotenes and many apocarotenoids. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is a gas-phase ionization technique that is better suited for analyzing less polar and thermally stable compounds. youtube.comyoutube.com It typically produces singly charged molecular ions ([M]+•) or protonated molecules ([M+H]+), making it the preferred method for carotenoids and their derivatives. researchgate.netnih.gov The analysis of β-carotene degradation products, including β-apo-13-carotenone, has been successfully performed using HPLC coupled with an APCI-ion trap MS system. nih.govresearchgate.net

| Ionization Technique | Principle | Suitability for β-Apo-13-carotenone D3 | Advantages | Disadvantages |

| ESI | Liquid-phase ionization of pre-formed ions in solution austinpublishinggroup.com | Less suitable | Good for polar and large molecules, thermally labile compounds youtube.com | Poor ionization for non-polar compounds, susceptible to ion suppression |

| APCI | Gas-phase chemical ionization via a corona discharge youtube.com | Highly suitable | Excellent for non-polar to moderately polar compounds austinpublishinggroup.comyoutube.com | Requires analyte to be thermally stable and somewhat volatile youtube.com |

Triple quadrupole (QQQ) mass spectrometers are the gold standard for targeted quantification. A QQQ instrument operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific fragment ion in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), is highly specific and sensitive, as it filters out most chemical noise from the matrix. This targeted approach allows for the precise quantification of analytes like β-Apo-13-carotenone D3 even at very low concentrations in complex samples. birmingham.ac.uk

High-Resolution Mass Spectrometry (HR-MS), utilizing technologies like Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically <5 ppm error). This capability allows for the determination of an analyte's elemental formula, serving as a powerful tool for unequivocal identification and structural elucidation. For apocarotenoid analysis, HR-MS is invaluable for confirming the identity of known compounds and for characterizing novel or unexpected metabolites. kaust.edu.sa A study on apocarotenoid analysis in plants successfully used a UHPLC system coupled to a hybrid quadrupole-Orbitrap mass spectrometer for both identification and quantification. kaust.edu.sa

SRM and PRM are two powerful targeted acquisition modes used for quantification.

Selective Reaction Monitoring (SRM): Performed on QQQ instruments, SRM involves monitoring one or more specific precursor-to-product ion transitions for each analyte. It is extremely sensitive but requires prior knowledge of the transitions and optimization of instrument parameters.

Parallel Reaction Monitoring (PRM): Performed on high-resolution instruments (e.g., Quadrupole-Orbitrap), PRM also isolates a precursor ion in a quadrupole. However, instead of monitoring a single fragment, it detects all resulting fragment ions in the high-resolution mass analyzer. nih.gov This provides higher confidence in identification compared to SRM and allows for retrospective data analysis. Studies comparing the two techniques have shown they offer comparable linearity and precision, though PRM can provide greater selectivity in complex matrices. nih.govdntb.gov.ua

| Mode | Instrument | Principle | Selectivity | Use Case for β-Apo-13-carotenone D3 |

| SRM | Triple Quadrupole (QQQ) | Monitors specific, pre-defined precursor-product ion transitions. | High | High-throughput, routine quantification where transitions are known. |

| PRM | HR-MS (e.g., Q-Orbitrap) | Monitors all product ions of a selected precursor at high resolution. nih.gov | Very High | Confirmation of identity and quantification, especially in complex matrices or method development. |

Accurate quantification in mass spectrometry relies heavily on the use of internal standards (IS) to correct for variability during sample preparation and analysis, including matrix-induced ion suppression or enhancement. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares near-identical chemical and physical properties, co-elutes chromatographically, and experiences the same ionization efficiency.

For the quantification of β-Apo-13-carotenone, its deuterium-labeled analogue, β-Apo-13-carotenone D3 , serves as the perfect internal standard. kaust.edu.saadooq.com The quantification strategy involves:

Adding a precise, known amount of β-Apo-13-carotenone D3 to each sample prior to extraction.

Performing sample extraction, cleanup, and LC-MS/MS analysis.

Monitoring the specific SRM or PRM transitions for both the unlabeled analyte (endogenous β-Apo-13-carotenone) and the labeled internal standard (β-Apo-13-carotenone D3).

Calculating the concentration of the analyte by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve.

While other structurally similar compounds, like β-apo-8'-carotenal, have been used as internal standards for general carotenoid quantification, the use of a SIL-IS like β-Apo-13-carotenone D3 provides the highest level of accuracy and precision. researchgate.netnih.gov

Challenges and Advancements in β-Apo-13-carotenone Analysis

The quantitative analysis of β-Apo-13-carotenone, a C-18 eccentric cleavage product of β-carotene, presents significant analytical challenges. mdpi.com These difficulties stem from its structural characteristics, low endogenous concentrations in biological matrices, and susceptibility to degradation. mdpi.comnih.gov β-Apo-13-carotenone is a structural analog of retinoids and can be generated in vivo under conditions of oxidative stress. mdpi.comresearchgate.net Its low natural abundance complicates detection and quantification, requiring highly sensitive and selective analytical methodologies. researchgate.net

A primary challenge is the inherent instability of carotenoids and their derivatives. Like other apocarotenoids, β-Apo-13-carotenone is susceptible to oxidation and isomerization when exposed to light, heat, and certain atmospheric conditions. nih.gov This necessitates careful handling and storage of samples and standards, typically under inert atmospheres (argon or nitrogen) and at low temperatures (-20°C to -80°C) to prevent degradation. nih.gov Furthermore, the recovery of β-Apo-13-carotenone during experimental procedures can be variable. For instance, in cell culture experiments, the recovery of β-Apo-13-carotenone has been observed to decrease over time, with one study noting a recovery of approximately 49.6% after a 1-hour incubation period. nih.gov

Advancements in analytical technology, particularly in chromatography and mass spectrometry, have been pivotal in overcoming these challenges. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are the predominant techniques for the analysis of β-Apo-13-carotenone and other apocarotenoids. nih.govresearchgate.net These methods offer the high sensitivity and selectivity required to detect and quantify the low concentrations present in complex biological samples. researchgate.net Supercritical Fluid Chromatography (SFC) has also emerged as a powerful tool, offering shorter run times and reduced solvent consumption. mdpi.com The development of online systems, such as Supercritical Fluid Extraction-Supercritical Fluid Chromatography with tandem mass spectrometry (SFE-SFC/MS/MS), further streamlines the analytical process from extraction to detection. researchgate.net

Addressing Matrix Effects in Complex Biological Samples

A significant hurdle in the quantitative analysis of β-Apo-13-carotenone from biological samples—such as plasma, serum, or cell lysates—is the phenomenon known as the matrix effect. nih.govresearchgate.net The matrix effect refers to the alteration of the analyte's ionization efficiency (either suppression or enhancement) by co-eluting, interfering compounds from the sample matrix. researchgate.net This can lead to inaccurate and unreliable quantification. The complexity of biological matrices, which contain a vast array of lipids, proteins, and other small molecules, makes them particularly prone to causing significant matrix effects. mdpi.comresearchgate.net

Several strategies have been developed to mitigate matrix effects in apocarotenoid analysis:

Advanced Sample Preparation: The initial extraction of the analyte from the sample is a critical step. The choice of extraction technique can significantly reduce the concentration of interfering substances. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supercritical fluid extraction (SFE). researchgate.net For example, a mixture of ethanol/tert-butylmethylether/THF has been used for the micro-scale LLE of various β-apocarotenals from cell culture media. nih.gov The goal is to selectively isolate the analyte while leaving behind the bulk of the matrix components.

Chromatographic Separation: Effective chromatographic separation is essential to resolve the analyte of interest from matrix components. Modern HPLC and UHPLC systems, often using C18 columns, are employed to achieve this separation. nih.govresearchgate.net Gradient elution, where the mobile phase composition is changed during the analytical run, can help to separate interfering compounds from the analyte peak. researchgate.net

Use of Stable Isotope-Labeled Internal Standards: The most effective method to compensate for matrix effects and other sources of analytical variability (e.g., extraction loss, instrument drift) is the use of a stable isotope-labeled internal standard (SIL-IS). researchgate.net β-Apo-13-carotenone D3 is the deuterium-labeled form of β-Apo-13-carotenone. adooq.com Because a SIL-IS is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and ionization efficiency. researchgate.net By adding a known amount of the SIL-IS to the sample at the beginning of the workflow, the analyte's concentration can be accurately determined by measuring the ratio of the analyte's mass spectrometric signal to that of the internal standard. This approach has been successfully applied in the quantification of other carotenoids and vitamins, where isotopomers like ²H₈-β-carotene or ¹³C-labeled compounds are used for precise quantification in plasma. researchgate.net

| Strategy | Principle | Examples/Application | Reference |

|---|---|---|---|

| Sample Preparation | Removal of interfering compounds from the biological matrix prior to analysis. | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Supercritical Fluid Extraction (SFE). | researchgate.net |

| Chromatographic Separation | Physical separation of the analyte from co-eluting matrix components. | HPLC, UHPLC with gradient elution on C18 columns. | nih.govresearchgate.net |

| Internal Standardization | Use of a co-eluting compound with identical physicochemical properties to correct for signal suppression or enhancement. | Application of stable isotope-labeled standards like β-Apo-13-carotenone D3. | researchgate.netresearchgate.net |

Ensuring Method Validation and Quality Assurance in Quantitative Analysis

For quantitative data to be considered reliable and accurate, the analytical method used must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. nih.gov This is a critical component of quality assurance in the analysis of compounds like β-Apo-13-carotenone. According to guidelines from regulatory bodies and scientific consensus, a quantitative bioanalytical method should be validated for several key parameters. researchgate.netnih.gov

The primary parameters for method validation include:

Accuracy: This measures the closeness of the mean test results to the true concentration of the analyte. It is often assessed by analyzing quality control (QC) samples at different concentration levels and is expressed as the percentage of bias. nih.gov

Precision: This describes the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov

Linearity and Range: Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be accurate, precise, and linear. nih.gov A correlation coefficient (r²) of ≥0.99 is typically considered acceptable. nih.gov

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. nih.gov

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that reflect the sample handling and analysis process, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. nih.gov

Quality assurance in the analysis of β-Apo-13-carotenone also involves routine checks, such as running QC samples with each batch of study samples and adhering to established standard operating procedures (SOPs) for sample preparation, instrument operation, and data processing. nih.gov The use of certified reference materials and participation in proficiency testing programs, where available, further ensures the quality and comparability of analytical results.

| Validation Parameter | Description | Common Acceptance Criteria | Reference |

|---|---|---|---|

| Accuracy | Closeness of measured value to the true value. | Bias within ±15% of the nominal value (±20% at LOQ). | researchgate.netnih.gov |

| Precision | Reproducibility of measurements on the same sample. | RSD or CV ≤15% (≤20% at LOQ). | nih.gov |

| Linearity | Proportionality of signal to analyte concentration. | Correlation coefficient (r²) ≥ 0.99. | nih.gov |

| Limit of Quantification (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥10. | nih.gov |

| Selectivity | Ability to measure the analyte without interference from matrix components. | No significant interfering peaks at the analyte's retention time. | researchgate.net |

| Stability | Analyte integrity under various storage and handling conditions. | Concentration change within ±15% of the initial value. | nih.gov |

Future Directions and Research Perspectives on β Apo 13 Carotenone

Elucidation of Undetermined Enzymatic Pathways for β-Apo-13-carotenone Formation

The formation of β-Apo-13-carotenone results from the eccentric cleavage of β-carotene, a process distinct from the central cleavage that yields vitamin A. nih.govnih.gov While it is established that this cleavage occurs at specific double bonds within the polyene chain of β-carotene, the precise enzymatic machinery and regulatory mechanisms in mammals remain partially undefined. nih.govnih.gov

In mammals, the enzyme β-carotene 9',10'-oxygenase (BCO2) is known to perform eccentric cleavage of carotenoids, producing various apocarotenoids. researchgate.net This suggests BCO2 is a primary candidate for the in vivo production of β-Apo-13-carotenone from β-carotene. researchgate.net However, there have been conflicting reports regarding the substrate specificity of BCO2 and its role in apocarotenoid metabolism across different species, indicating that the full picture of its function is not yet complete. nih.gov

In plants, a different set of enzymes, known as carotenoid cleavage dioxygenases (CCDs), are responsible for apocarotenoid synthesis. For instance, in Arabidopsis, the sequential action of CCD7 and CCD8 on β-carotene can produce β-Apo-13-carotenone. nih.gov While not directly applicable to mammals, the study of these plant enzymes provides valuable models for understanding the biochemistry of carotenoid cleavage.

Future research should focus on:

Identifying and characterizing all mammalian enzymes capable of producing β-Apo-13-carotenone, confirming the primary role of BCO2 and exploring other potential enzymes.

Investigating the tissue-specific expression and regulation of these enzymes to understand how β-Apo-13-carotenone levels are controlled in different parts of the body.

Determining the factors (e.g., oxidative stress, dietary intake of β-carotene) that influence the rate of eccentric cleavage and subsequent β-Apo-13-carotenone formation.

Comprehensive Investigation of In Vivo Pathophysiological Relevance in Mammalian Systems

β-Apo-13-carotenone has been identified as a potent antagonist of both Retinoid X Receptors (RXR) and Retinoic Acid Receptors (RAR), which are critical regulators of numerous physiological processes. nih.govnih.gov It has been shown to antagonize the activation of RXRα by 9-cis-retinoic acid and the activation of all three RAR isotypes (α, β, and γ) by all-trans-retinoic acid. nih.govnih.govmdpi.com

The compound competes directly with the natural agonists for binding to these receptors, with a binding affinity for RXRα that is comparable to 9-cis-retinoic acid itself (around 7–8 nM). medchemexpress.comxcessbio.com Notably, endogenous levels of β-apo-13-carotenone found in human plasma are in the range of 3 to 5 nM, a concentration close to that of the natural RAR agonist, retinoic acid, suggesting its physiological relevance. nih.gov This inherent ability to interfere with retinoid signaling pathways points to a significant, yet not fully understood, role in mammalian health and disease. nih.govmdpi.com

Future research efforts should be directed towards:

Utilizing animal models (e.g., mice lacking BCO2) to study the long-term physiological consequences of altered endogenous β-Apo-13-carotenone levels.

Investigating the role of β-Apo-13-carotenone in pathophysiological contexts where RXR and RAR signaling is implicated, such as metabolic disorders, cancer, and inflammatory diseases.

Examining the interplay between dietary β-carotene, the formation of β-Apo-13-carotenone, and the regulation of retinoid-responsive genes in various tissues. nih.govmdpi.com

Exploration of Novel Biological Functions beyond Nuclear Receptor Modulation in Diverse Biological Systems

The primary characterized function of β-Apo-13-carotenone is its modulation of nuclear receptors. medchemexpress.com However, its mechanism of action on RXRα is unique. Unlike other antagonists that prevent the recruitment of coactivator proteins, β-Apo-13-carotenone induces the formation of a "transcriptionally silent" RXRα tetramer. nih.govnih.gov This distinct mechanism suggests that its biological effects may differ significantly from those of other RXR antagonists.

While it does not inhibit coactivator recruitment to the isolated ligand-binding domain (LBD) of RXRα, it effectively antagonizes the activation of the full-length receptor. medchemexpress.comnih.gov This mode of action, inducing an inactive tetrameric state, represents a novel form of receptor regulation. nih.gov Furthermore, studies have shown that β-apocarotenoids can induce marker genes for adipocyte differentiation in 3T3-L1 cells, indicating effects on cellular differentiation pathways that warrant deeper investigation. medchemexpress.comxcessbio.com

Future research should aim to:

Investigate whether β-Apo-13-carotenone has other molecular targets besides RXR and RAR.

Explore the biological consequences of RXRα tetramerization in different cell types and tissues, to understand the specific signaling outcomes of this unique antagonistic mechanism. nih.govnih.gov

Conduct unbiased screening assays to identify novel cellular processes and pathways affected by β-Apo-13-carotenone, independent of its known effects on nuclear receptors.

Development of β-Apo-13-carotenone as a Chemical Probe or Targeted Therapeutic Agent

The unique mechanism of action of β-Apo-13-carotenone makes it an attractive candidate for development as a chemical probe. researchgate.net Its ability to induce RXRα tetramerization provides a specific tool to dissect the roles of different RXR oligomeric states (dimers vs. tetramers) in gene regulation. nih.govnih.gov This specificity could be invaluable for studying the complex biology of RXR signaling.

As a therapeutic agent, its natural origin and high-affinity antagonism of both RXR and RAR present opportunities. nih.govnih.gov Dysregulation of these signaling pathways is a hallmark of several cancers and metabolic diseases. A molecule that can modulate these receptors through a distinct mechanism could offer a new therapeutic strategy. For example, both β-apo-13-carotenone and the synthetic antagonist UVI3003 were shown to inhibit the 9-cis-retinoic acid-induced expression of caspase 9 in a breast cancer cell line, demonstrating its potential to influence cancer cell biology. nih.govresearchgate.net

Future research in this area should focus on:

Synthesizing and evaluating derivatives of β-Apo-13-carotenone to optimize its potency, selectivity, and pharmacokinetic properties for use as a chemical probe or therapeutic lead.

Utilizing β-Apo-13-carotenone as a tool in cell biology and pharmacology to differentiate the functions of RXR heterodimers from RXR tetramers.

Conducting preclinical studies in relevant animal models of disease (e.g., cancer, metabolic syndrome) to evaluate the therapeutic potential of β-Apo-13-carotenone or its optimized analogs.

Integrative Omics Approaches to Study β-Apo-13-carotenone Signaling and Metabolomics

To gain a holistic understanding of the biological impact of β-Apo-13-carotenone, integrative omics approaches are essential. nih.gov These strategies, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive map of the molecular changes induced by the compound. nih.govrsc.org

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with β-Apo-13-carotenone, researchers can construct detailed signaling and metabolic networks. mdpi.comwur.nl This systems-level view can uncover previously unknown pathways affected by the compound, identify biomarkers of its activity, and reveal the full extent of its interaction with cellular machinery. nih.govnih.gov

Future research should leverage these powerful technologies to:

Perform time-series multi-omics analyses to capture the dynamic cellular response to β-Apo-13-carotenone exposure. rsc.org

Integrate omics data to build computational models of the β-Apo-13-carotenone response network, identifying key nodes and pathways for further experimental validation.

Apply these approaches in vivo using animal models to understand the systemic effects of β-Apo-13-carotenone and how its activity may vary across different organs and tissues. mdpi.com

Research Findings Summary

| Finding | Description | Implication for Future Research |

| Receptor Antagonism | β-Apo-13-carotenone is a high-affinity antagonist for RXRα, RARα, RARβ, and RARγ. nih.govnih.gov | Investigation into its role in diseases where these receptors are implicated (e.g., cancer, metabolic disorders). |

| Unique Mechanism of Action | It antagonizes RXRα by inducing the formation of a transcriptionally silent tetramer, unlike other antagonists that block coactivator binding. nih.govnih.gov | Development as a chemical probe to study the specific functions of RXR oligomeric states. |

| In Vivo Presence | Detected in mammalian tissues and plasma at nanomolar concentrations, suggesting physiological relevance. nih.govnih.gov | Studies to determine its endogenous function and the impact of its dietary-derived fluctuations on health. |

| Enzymatic Formation | Formed by eccentric cleavage of β-carotene, likely by the BCO2 enzyme in mammals. nih.govresearchgate.net | Elucidation of the complete enzymatic pathway and its regulation in different tissues. |

| Gene Regulation | Inhibits agonist-induced expression of target genes like caspase 9 in cancer cells. nih.gov | Exploration of its therapeutic potential as a modulator of gene expression in pathological conditions. |

Q & A

Q. What enzymatic pathways produce beta-Apo-13-carotenone D3, and how can researchers validate these pathways experimentally?

this compound is formed via excentric cleavage of β-carotene by intestinal mucosal enzymes. To validate this pathway, researchers can use homogenates from human, monkey, ferret, or rat intestinal tissues incubated with β-carotene under controlled conditions. High-performance liquid chromatography (HPLC) with UV/visible spectroscopy and mass spectrometry is critical for isolating and identifying cleavage products. Comparing retention times, spectral data, and derivatization (e.g., oxime formation) ensures specificity .

Q. What analytical methods are recommended for detecting this compound in biological samples?

Reverse-phase HPLC coupled with UV/visible detection (λ ~ 400 nm) is standard for separation. Confirmation requires mass spectrometry (MS) to analyze molecular ions and fragmentation patterns. For quantification, internal standards (e.g., deuterated analogs) and calibration curves are essential. Sample preparation should include lipid extraction (e.g., hexane/acetone) and saponification to remove interfering compounds .

Q. How does the presence of this compound relate to vitamin A metabolism?

this compound is a precursor to vitamin A via further oxidation and shortening of the polyene chain. Researchers should monitor its conversion in vitro using liver microsomes or in vivo via isotope tracing (e.g., ¹⁴C-labeled β-carotene). Quantifying retinoids (e.g., retinol, retinoic acid) post-incubation with LC-MS/MS can establish metabolic linkages .

Advanced Research Questions

Q. How can conflicting data on this compound bioavailability across species be resolved?

Discrepancies in bioavailability studies often stem from interspecies differences in intestinal enzyme activity or experimental design (e.g., dosing methods). A comparative approach using standardized protocols (e.g., matched β-carotene doses, controlled diets) and tissue-specific enzyme activity assays (e.g., mucosal homogenates from multiple species) can clarify mechanistic variations. Statistical tools like ANOVA with post-hoc tests are critical for cross-species analysis .

Q. What strategies optimize the stability of this compound during extraction and storage?

Degradation is minimized by using antioxidants (e.g., BHT), light-protected containers, and low-temperature storage (-80°C). For extraction, nitrogen-purged solvents reduce oxidation. Stability studies should employ accelerated degradation models (e.g., elevated temperatures) and monitor degradation products via HPLC-MS to establish shelf-life protocols .

Q. How can researchers address low recovery rates in this compound quantification?

Low recovery often results from matrix effects or incomplete extraction. Method optimization includes spiking experiments with isotopically labeled standards (e.g., d3-beta-Apo-13-carotenone) to correct for losses. Solid-phase extraction (SPE) with C18 cartridges improves purity, while tandem MS (MRM mode) enhances sensitivity. Validation via spike-and-recovery tests (≥85% recovery) is mandatory .

Q. What experimental designs are suitable for studying this compound’s role in gene regulation?

Use cell models (e.g., Caco-2, HepG2) treated with this compound and analyze gene expression via RNA-seq or qPCR. Include controls with retinoids to distinguish specific effects. CRISPR/Cas9 knockout of candidate genes (e.g., RARβ) can confirm mechanistic pathways. Data interpretation requires bioinformatics tools (e.g., Gene Ontology enrichment) .

Methodological Guidance

Q. How should researchers design a study to compare enzymatic cleavage efficiency across tissues?

- Objective: Compare β-carotene cleavage activity in intestinal vs. hepatic tissues.

- Protocol: Incubate tissue homogenates with β-carotene, extract metabolites, and quantify via HPLC-MS.

- Controls: Heat-inactivated homogenates (negative control); retinoid standards (positive control).

- Analysis: Calculate kinetic parameters (Km, Vmax) using Michaelis-Menten models. Report enzyme-specific activity (nmol product/mg protein/hour) .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to model efficacy (EC50) and potency. For multi-group comparisons, apply mixed-effects models to account for biological replicates. Software like GraphPad Prism or R (drc package) is recommended. Report 95% confidence intervals and p-values with corrections for multiple testing .

Data Interpretation & Reporting

Q. How to reconcile discrepancies between in vitro and in vivo findings on this compound bioactivity?

In vitro models may lack systemic factors (e.g., transport proteins, metabolism). Validate findings using isotopic tracers in animal models and human biopsies. Meta-analyses of existing datasets can identify confounding variables (e.g., dietary fat intake). Transparent reporting of model limitations is critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.